N-(2,3-DIMETHYLPHENYL)-N'-{2-HYDROXY-2-[4-(TRIFLUOROMETHYL)PHENYL]ETHYL}ETHANEDIAMIDE
Description
N-(2,3-Dimethylphenyl)-N'-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide is a synthetic diamide compound characterized by:
- Substituents: A 2,3-dimethylphenyl group and a 4-(trifluoromethyl)phenyl group.
- Functional groups: Two amide linkages (ethanediamide backbone) and a hydroxyl group on the ethyl spacer.
- Structural features: The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxyl group may improve solubility .
Properties
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O3/c1-11-4-3-5-15(12(11)2)24-18(27)17(26)23-10-16(25)13-6-8-14(9-7-13)19(20,21)22/h3-9,16,25H,10H2,1-2H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSFEODIIIKTSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DIMETHYLPHENYL)-N’-{2-HYDROXY-2-[4-(TRIFLUOROMETHYL)PHENYL]ETHYL}ETHANEDIAMIDE typically involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. Common synthetic routes include:
Amide Bond Formation: This involves the reaction of an amine with an acid chloride or anhydride to form the amide bond.
Hydroxylation: Introduction of the hydroxyl group can be achieved through various methods, including oxidation reactions.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-DIMETHYLPHENYL)-N’-{2-HYDROXY-2-[4-(TRIFLUOROMETHYL)PHENYL]ETHYL}ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: Aromatic substitution reactions can occur, particularly on the phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce amines.
Scientific Research Applications
N-(2,3-DIMETHYLPHENYL)-N’-{2-HYDROXY-2-[4-(TRIFLUOROMETHYL)PHENYL]ETHYL}ETHANEDIAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-DIMETHYLPHENYL)-N’-{2-HYDROXY-2-[4-(TRIFLUOROMETHYL)PHENYL]ETHYL}ETHANEDIAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances its binding affinity and stability, making it a potent molecule for various applications.
Comparison with Similar Compounds
Research Implications and Gaps
- Agrochemical Potential: The structural similarity to diflufenican and etobenzanid suggests the target compound could act as a herbicide or fungicide, particularly targeting lipid biosynthesis or cell membrane integrity .
- Pharmacological Exploration: The hydroxyl and amide groups may enable interactions with enzymes or receptors (e.g., β3-adrenoceptors), but efficacy at human receptors requires validation, as seen with β3-AR agonists like CGP 12177 .
- Synthetic Challenges : The compound’s complexity (multiple substituents, hydroxyl group) may complicate large-scale synthesis compared to simpler analogs like 3-chloro-N-phenyl-phthalimide .
Biological Activity
N-(2,3-Dimethylphenyl)-N'-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure
The compound can be described by the following structural formula:
- Molecular Formula : C18H22F3N3O2
- Molecular Weight : 373.39 g/mol
Antidiabetic Properties
Recent studies have indicated that compounds with similar structural features exhibit significant antidiabetic activity. For instance, a related chiral compound demonstrated promising results against multiple antidiabetic targets, including:
| Target Enzyme | IC50 (μM) | % Inhibition at 500 μM |
|---|---|---|
| α-Glucosidase | 6.28 | 83.13 ± 0.80 |
| α-Amylase | 4.58 | 78.85 ± 2.24 |
| PTP1B | 0.91 | 88.35 ± 0.89 |
| DPPH (antioxidant) | 2.36 | 92.23 ± 0.22 |
These results suggest that similar derivatives of this compound could potentially inhibit key enzymes involved in carbohydrate metabolism, thereby aiding in glucose regulation and diabetes management .
The biological activity of this compound may be attributed to its ability to interact with specific enzyme active sites due to the presence of functional groups such as hydroxyl and trifluoromethyl moieties, which enhance binding affinity and selectivity towards target proteins . The trifluoromethyl group is particularly noted for its electron-withdrawing properties, which can stabilize negative charges in transition states during enzymatic reactions.
Case Study Overview
A notable study explored the pharmacodynamics of structurally related compounds in vivo and in vitro, demonstrating their efficacy in reducing blood glucose levels in diabetic models. The study reported significant improvements in glycemic control parameters when administered at optimal dosages.
Key Findings:
- Efficacy : The compound showed a dose-dependent response in lowering blood glucose levels.
- Toxicity : Preliminary toxicity assessments indicated a favorable safety profile with no significant adverse effects observed at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
